InsB 9-23 Exhibits Superior Binding to I-Ag7 MHC Compared to Altered Peptide Ligands
InsB 9-23 demonstrates high affinity binding to the I-Ag7 MHC class II molecule, a critical step in initiating the autoimmune response in NOD mice. In contrast, altered peptide ligands (APLs) like NBI-6024, which contain alanine substitutions at residues 16 and 19 (16Y→A, 19C→A), fail to induce T cell proliferation, indicating a loss of agonistic activity [1]. While NBI-6024 can inhibit InsB 9-23-induced T cell responses, it does not replicate the native peptide's ability to stimulate pathogenic T cells. This differentiation is crucial for studies aiming to induce or investigate natural pathogenic responses. The native InsB 9-23 peptide is essential for eliciting robust, disease-relevant T cell activation, whereas APLs are tools for modulating, not mimicking, that response.
| Evidence Dimension | T Cell Proliferation (Agonist Activity) |
|---|---|
| Target Compound Data | Induces strong proliferative response in pathogenic T cell clones |
| Comparator Or Baseline | NBI-6024 (altered peptide ligand with 16Y→A, 19C→A substitutions) |
| Quantified Difference | InsB 9-23 induces proliferation; NBI-6024 does not induce proliferation and inhibits InsB 9-23-induced responses |
| Conditions | In vitro assay using NOD mouse pathogenic T cell clones |
Why This Matters
For studies requiring a true pathogenic T cell agonist, the native InsB 9-23 peptide is irreplaceable by APLs like NBI-6024, which are designed to be antagonists or partial agonists.
- [1] Alleva DG, Gaur A, Jin L, Wegmann D, Gottlieb PA, Pahuja A, et al. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide. Diabetes. 2002 Jul;51(7):2126-34. doi: 10.2337/diabetes.51.7.2126. PMID: 12086942. View Source
